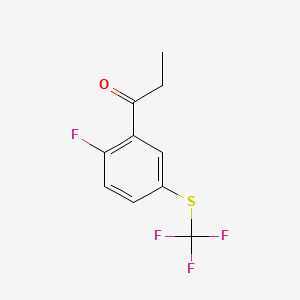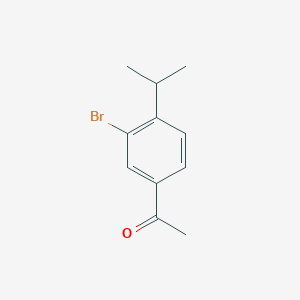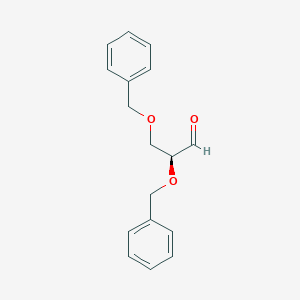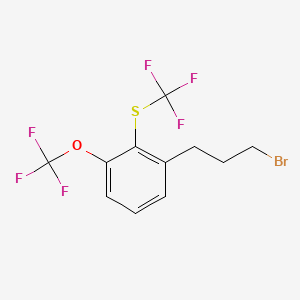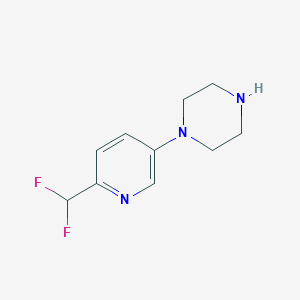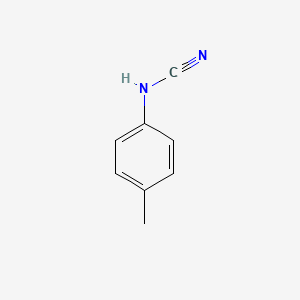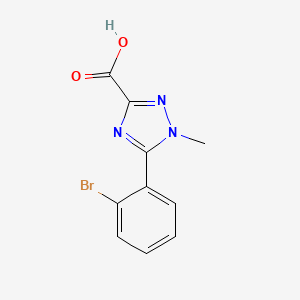
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with formic acid and methyl iodide to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and thionyl chloride (SOCl2) for oxidation are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are frequently employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted triazoles with various functional groups.
Oxidation and Reduction: Products include alcohols, esters, and acyl chlorides.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to target molecules, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
5-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
5-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: The presence of fluorine affects the compound’s electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid imparts unique reactivity and properties, making it a valuable compound in various chemical and biological applications. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, enhancing the compound’s versatility and utility.
Properties
CAS No. |
1373223-67-6 |
|---|---|
Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-14-9(12-8(13-14)10(15)16)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,15,16) |
InChI Key |
ZEAMMFDVYMENJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



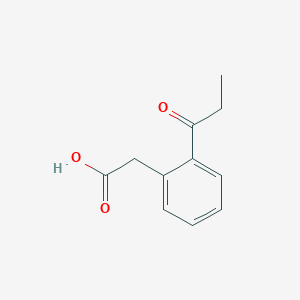
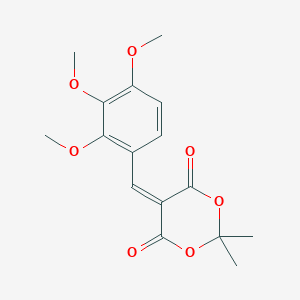
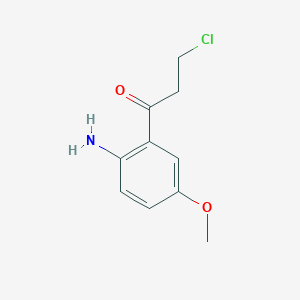
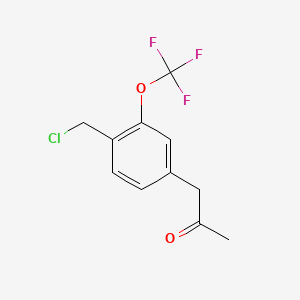
![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
